

Executive Summary: The "Privileged Scaffold"

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Bromo-3-iodobenzaldehyde

CAS No.: 873387-81-6

Cat. No.: B3030158

[Get Quote](#)

In the landscape of medicinal chemistry and materials science, **4-Bromo-3-iodobenzaldehyde** (CAS 873387-81-6) is not merely a reagent; it is a "privileged scaffold." Its value lies in its orthogonal reactivity. The molecule possesses three distinct reactive handles—an aldehyde, an aryl iodide, and an aryl bromide—each susceptible to activation under specific, non-overlapping conditions.

This guide moves beyond basic physical properties to focus on the application of this molecule in iterative cross-coupling workflows (e.g., Suzuki-Miyaura, Sonogashira), enabling the rapid construction of non-symmetrical, tri-substituted benzene derivatives.

Physicochemical Profile & Mass Spectrometry

For the analytical chemist, the molecular weight of **4-Bromo-3-iodobenzaldehyde** is not a single number but a distribution profile defined by the stable isotopes of bromine.

Table 1: Core Chemical Identity[1]

Property	Specification	Notes
IUPAC Name	4-Bromo-3-iodobenzaldehyde	
CAS Number	873387-81-6	Distinct from 3-bromo-4-iodo isomer (873387-82-7).[1]
Molecular Formula	C ₇ H ₄ BrIO	
Average Mol.[2] Weight	310.91 g/mol	Used for stoichiometry calculations.
Appearance	Solid (Pale yellow to off-white)	Light-sensitive; store in amber vials.
Solubility	DCM, THF, DMSO, Toluene	Sparingly soluble in hexanes/water.

Senior Scientist Insight: Mass Spectrum Interpretation

When validating synthesis via LC-MS, do not look for a single parent ion. Bromine exists as

(50.7%) and

(49.3%), while Iodine is monoisotopic (

).

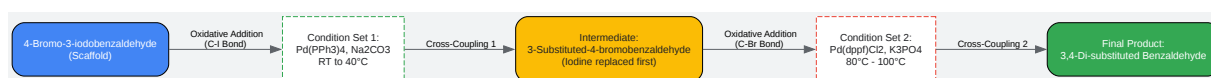
- Monoisotopic Mass (): ~309.85 Da
- Isotope Peak (): ~311.85 Da
- Pattern: You will observe a characteristic 1:1 doublet (M and M+2) separated by 2 mass units. Absence of this "twin tower" pattern indicates dehalogenation or contamination.

Structural Analysis: The Logic of Orthogonal Reactivity

The utility of this scaffold relies on the bond dissociation energy (BDE) hierarchy: $C-I < C-Br$. Palladium catalysts undergo oxidative addition into the $C-I$ bond significantly faster than the $C-Br$ bond.

- Site A (C-3 Iodine): High reactivity.[1][3] Reacts at Room Temperature (RT) or mild heat.
- Site B (C-4 Bromine): Moderate reactivity. Requires elevated temperatures ($>80^{\circ}C$) or specialized ligands (e.g., SPhos, XPhos) to activate after the iodine is consumed.
- Site C (Aldehyde): Electrophilic.[4] Preserved for late-stage condensation (e.g., reductive amination) or protected as an acetal if harsh bases are used.

Visualization: Chemoselectivity Pathway



[Click to download full resolution via product page](#)

Caption: Figure 1. The kinetic hierarchy of oxidative addition allows stepwise functionalization, targeting the $C-I$ bond first.

Synthesis Strategy: Direct Iodination

While commercial sources exist, in-house synthesis is often required to ensure fresh, non-oxidized aldehyde. The most robust route utilizes the reinforcing directing effects of the aldehyde and bromine substituents.

- Aldehyde (-CHO): Meta-director.
- Bromine (-Br): Ortho/Para-director (deactivated).

- Target Position (C-3): Meta to CHO and Ortho to Br. Perfect alignment.

Protocol: Acid-Mediated Iodination

Adapted from standard electrophilic aromatic substitution protocols for deactivated rings [1, 2].

- Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser and addition funnel. Purge with Nitrogen.
- Solvent System: Dissolve 4-bromobenzaldehyde (10.0 g, 54 mmol) in concentrated Sulfuric Acid () (50 mL). Note: The strong acid protonates the aldehyde, preventing oxidation and increasing the meta-directing character.
- Iodinating Agent: Add N-Iodosuccinimide (NIS) (13.4 g, 60 mmol) portion-wise at 0°C. Alternatively, use (0.55 eq) with a strong oxidant like Periodic Acid () or Silver Sulfate () to generate the electrophilic iodonium ion ().
- Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting material () and appearance of the slightly more polar product.
- Quench: Pour mixture onto crushed ice (200 g). Neutralize carefully with saturated or solution until pH ~7.
- Workup: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash organics with 10% Sodium Thiosulfate () to remove excess iodine (color change from purple/brown to clear).

- Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-10% EtOAc in Hexanes).

Application Workflow: Site-Selective Suzuki Coupling

This protocol demonstrates the selective arylation of the C-3 position, leaving the C-4 bromine intact for future use.

Reagents

- Substrate: **4-Bromo-3-iodobenzaldehyde** (1.0 eq)

- Coupling Partner: Phenylboronic acid (1.1 eq)

- Catalyst:

(3–5 mol%) — Chosen for mild reactivity.

- Base:

(2.0 eq, 2M aqueous solution)

- Solvent: Toluene/Ethanol (4:1)

Step-by-Step Methodology

- Degassing (Critical): In a reaction vial, combine the substrate and boronic acid. Dissolve in the solvent mixture. Sparge with Argon for 15 minutes. Oxygen promotes homocoupling and catalyst death.^[3]
- Catalyst Addition: Add quickly under a positive stream of Argon. Seal the vial.
- Temperature Control: Heat to 40°C.
 - Why? At >60°C, you risk activating the C-Br bond, leading to mixtures of mono- and bis-coupled products.

- Monitoring: Check LC-MS at 2 hours.
 - Success Indicator: Mass shift corresponding to -I (+Phenyl). Retention of the Br isotope pattern.
- Isolation: Dilute with water, extract with EtOAc. The product, 4-bromo-3-phenylbenzaldehyde, is now ready for a second coupling at the C-4 position (which will require higher heat, e.g., 90°C).

References

- PubChem. (2025).[2][5] **4-Bromo-3-iodobenzaldehyde** (Compound).[6][1][7][8] National Library of Medicine. Available at: [\[Link\]](#)
- Oakwood Chemical. (2025). Product Specification: **4-Bromo-3-iodobenzaldehyde**. Available at: [\[Link\]](#)
- Organic Syntheses. (1941).[9] p-Bromobenzaldehyde Preparation (Base Protocol). Org. Syn. Coll. Vol. 1, p.136. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [lookchem.com](https://www.lookchem.com) [[lookchem.com](https://www.lookchem.com)]
- 2. [4-Bromo-2-iodobenzaldehyde | C7H4BrIO | CID 53231310 - PubChem](https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-iodobenzaldehyde) [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. [Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC](https://pubmed.ncbi.nlm.nih.gov/10111111/) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/10111111/)]
- 5. [4-Bromo-3-methylbenzaldehyde | C8H7BrO | CID 10921521 - PubChem](https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-3-methylbenzaldehyde) [pubchem.ncbi.nlm.nih.gov]

- [6. 873387-81-6 | CAS数据库 \[m.chemicalbook.com\]](#)
- [7. 873387-81-6|4-Bromo-3-iodobenzaldehyde|BLD Pharm \[bldpharm.com\]](#)
- [8. 4-Bromo-3-iodobenzaldehyde \[oakwoodchemical.com\]](#)
- [9. Organic Syntheses Procedure \[orgsyn.org\]](#)
- To cite this document: BenchChem. [Executive Summary: The "Privileged Scaffold"]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3030158/docs#executive-summary-the-privileged-scaffold\]](https://www.benchchem.com/product/b3030158/docs#executive-summary-the-privileged-scaffold)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)

